6,8-Dimethoxy Moxifloxacin (6,8-dimethoxy-1-cyclopropyl-7-fluoro-6,8-quinolone-3-carboxylic acid) is a derivative of the fluoroquinolone antibiotic moxifloxacin. While the detailed synthesis process of 6,8-dimethoxy moxifloxacin is not widely available in open scientific literature, some studies have reported its characterization using various spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) []. These techniques confirm the structure and purity of the synthesized compound, which is crucial for further research into its biological properties.
6,8-Dimethoxymoxifloxacin is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound features methoxy groups at the 6 and 8 positions of the quinolone ring, which enhances its antibacterial properties. The molecular formula of 6,8-Dimethoxymoxifloxacin is C22H27N3O5, and it is characterized by its structural modifications that differentiate it from other fluoroquinolones, particularly in its pharmacokinetic and pharmacodynamic profiles .
The chemical reactivity of 6,8-Dimethoxymoxifloxacin is influenced by the presence of methoxy groups which can participate in various reactions such as:
6,8-Dimethoxymoxifloxacin exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and transcription. This inhibition leads to bacterial cell death. Compared to moxifloxacin, the dimethoxy derivative demonstrates enhanced potency against resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .
The synthesis of 6,8-Dimethoxymoxifloxacin generally involves:
6,8-Dimethoxymoxifloxacin is primarily used in:
Recent studies have focused on the interaction of 6,8-Dimethoxymoxifloxacin with various biological targets:
Several compounds share structural similarities with 6,8-Dimethoxymoxifloxacin. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Moxifloxacin | 8-Methoxy group | Broad-spectrum activity; low CNS side effects |
Levofloxacin | 7-Pyrrolidinyl group | Enhanced activity against Gram-negative bacteria |
Gemifloxacin | 8-Methoxy and 7-pyrrolidinyl | Effective against respiratory pathogens |
Ofloxacin | 7-Piperazinyl group | Lower potency against Gram-positive bacteria |
Uniqueness of 6,8-Dimethoxymoxifloxacin:
The molecular structure of 6,8-dimethoxymoxifloxacin represents a significant structural modification of the parent compound moxifloxacin, belonging to the fourth-generation fluoroquinolone class of antibiotics. This compound features the characteristic 4-quinolone core scaffold with systematic modifications at specific positions that fundamentally alter its physicochemical properties [2].
The core quinolone scaffold maintains the essential pharmacophoric elements required for antimicrobial activity, including the carboxylic acid group at position 3 and the carbonyl group at position 4, which together form the metal-binding domain critical for DNA gyrase interaction [3] [4]. The N-1 position contains a cyclopropyl substituent, which has been demonstrated to provide optimal binding characteristics for quinolone antibiotics [4] [5]. At position 7, both compounds retain the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl bicyclic moiety, which contributes to enhanced gram-positive bacterial activity [6] [7].
The fundamental structural distinction between 6,8-dimethoxymoxifloxacin and its parent compound lies in the substituent pattern at positions 6 and 8. While moxifloxacin contains a fluorine atom at position 6 and a methoxy group at position 8, the derivative compound features methoxy groups at both positions 6 and 8 [8]. This modification results in a molecular formula of C22H27N3O5 for the derivative compared to C21H24FN3O4 for moxifloxacin, reflecting the replacement of fluorine with a methoxy group and the corresponding increase in molecular weight from 401.43 g/mol to 413.47 g/mol [9] [2].
The strategic placement of methoxy groups at positions 6 and 8 in 6,8-dimethoxymoxifloxacin introduces significant electronic and steric effects that distinguish it from the parent moxifloxacin structure. The methoxy group (-OCH3) is a well-characterized substituent that exhibits both electron-donating resonance effects and electron-withdrawing inductive effects, with the resonance effect typically predominating [10] [11].
At position 6, the replacement of fluorine with a methoxy group fundamentally alters the compound's lipophilicity profile. Fluorine, being highly electronegative, contributes to membrane penetration through its small size and electron-withdrawing properties, which enhance the compound's ability to cross bacterial cell walls [3] [12]. In contrast, the methoxy group at position 6 increases the compound's lipophilicity through its electron-donating nature and larger van der Waals radius, potentially affecting cellular permeability and distribution characteristics [8].
The dual methoxy substitution pattern creates a unique electronic environment around the quinolone core. The methoxy groups can participate in resonance interactions with the aromatic system, potentially stabilizing certain conformational states while destabilizing others [11] [13]. This electronic redistribution may influence the compound's binding affinity to target proteins and its overall pharmacological profile [7] [14].
Structure-activity relationship studies have demonstrated that the position of methoxy groups significantly affects molecular geometry and intermolecular interactions. The 6,8-dimethoxy substitution pattern has been shown to provide optimal balance between fluorescence quantum yield and moderate Stokes shift in related quinoline systems, suggesting favorable electronic properties [15] [16]. The positioning of these groups also influences the compound's ability to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for biological activity [13] [17].
The stereochemical configuration of 6,8-dimethoxymoxifloxacin is defined by the presence of two chiral centers located within the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl bicyclic substituent at position 7. These chiral centers adopt the S,S absolute configuration, consistent with the parent moxifloxacin structure [18] [19].
The stereochemical integrity of the molecule is maintained through the rigid bicyclic framework, which constrains the conformational flexibility around the chiral centers. The piperidine ring adopts a chair conformation, while the pyrrolidine ring displays a half-chair conformation, creating a well-defined three-dimensional arrangement that is crucial for biological activity [19] [20]. This stereochemical arrangement is essential for the compound's ability to interact with bacterial DNA gyrase and topoisomerase IV enzymes [21] [22].
The chirality at these centers is configurationally stable under normal pharmaceutical conditions, with no evidence of spontaneous racemization or epimerization [18] [20]. This stability is attributed to the absence of acidic hydrogen atoms adjacent to the chiral centers and the protective nature of the bicyclic framework, which prevents facile configurational changes [23] [24].
Nuclear magnetic resonance spectroscopy has been employed to characterize the stereochemical features of fluoroquinolone compounds, revealing that the chemical shifts of specific protons and carbons are diagnostic of the stereochemical environment [25] [26]. The stereochemical configuration influences the compound's binding interactions with target proteins, as the three-dimensional arrangement of substituents determines the complementarity with enzyme active sites [20] [27].
The conformational behavior of 6,8-dimethoxymoxifloxacin is governed by the interplay between the rigid quinolone core and the flexible bicyclic substituent at position 7. Molecular modeling studies have revealed that the compound adopts a preferred conformation that maximizes intramolecular stability while maintaining the geometric requirements for biological activity [28] [29].
The rotation around the C7-N bond connecting the quinolone core to the bicyclic substituent is influenced by the steric environment created by the methoxy groups at positions 6 and 8. Unlike moxifloxacin, where the C8 methoxy group creates steric hindrance that limits rotational freedom, the symmetric methoxy substitution in 6,8-dimethoxymoxifloxacin provides different conformational constraints [7] [29].
Computational analyses using density functional theory (DFT) methods have shown that the compound preferentially adopts conformations that minimize steric clashes between the methoxy groups and the bicyclic substituent [30] [31]. The B3LYP/6-311++G** computational protocol has been particularly useful in characterizing the conformational preferences of quinolone derivatives, revealing that intramolecular hydrogen bonding interactions contribute significantly to conformational stability [30] [32].
Molecular dynamics simulations have provided insights into the conformational flexibility of the compound in solution. These studies indicate that while the overall molecular framework remains relatively rigid, specific regions of the molecule exhibit localized flexibility that may be important for enzyme binding and recognition [29] [33]. The conformational ensemble accessible to the molecule influences its ability to adopt the bioactive conformation required for DNA gyrase inhibition [34] [35].
The three-dimensional molecular modeling has also revealed that the dual methoxy substitution creates a unique electrostatic surface potential that differs significantly from the parent moxifloxacin. This altered surface topology may influence the compound's binding interactions with target proteins and its overall pharmacological profile [29] [36].
The structural comparison between 6,8-dimethoxymoxifloxacin and its parent compound moxifloxacin reveals several key differences that have significant implications for biological activity and pharmacological properties. The primary distinction lies in the substitution pattern at position 6, where the fluorine atom in moxifloxacin is replaced by a methoxy group in the derivative compound [8].
Moxifloxacin, as a fourth-generation fluoroquinolone, exhibits enhanced activity against gram-positive bacteria and improved pharmacokinetic properties compared to earlier generations of quinolones [37] [38]. The presence of the fluorine atom at position 6 contributes to these enhanced properties through improved membrane penetration and resistance to efflux mechanisms [39] [40]. The 6,8-dimethoxy derivative, by contrast, exhibits altered lipophilicity and electronic properties that may affect its antimicrobial spectrum and potency [7].
Structure-activity relationship studies have demonstrated that modifications at position 6 significantly influence the compound's biological profile. The replacement of fluorine with other substituents, including methoxy groups, generally results in altered antimicrobial activity, with the specific effects depending on the electronic and steric properties of the substituent [39] [7]. The 6,8-dimethoxy substitution pattern represents a relatively uncommon modification in fluoroquinolone chemistry, making it particularly interesting from a structure-activity perspective [41] [14].
Comparative studies with other fluoroquinolone analogues have shown that the position 8 substituent also plays a crucial role in determining biological activity. The methoxy group at position 8 in both moxifloxacin and 6,8-dimethoxymoxifloxacin contributes to enhanced activity against gram-positive bacteria and improved pharmacokinetic properties [6] [42]. The dual methoxy substitution in the derivative compound creates a unique electronic environment that distinguishes it from other known fluoroquinolone structures [7] [14].
The stereochemical configuration of both compounds is identical, with the (4aS,7aS) configuration at the bicyclic substituent being essential for optimal biological activity [18] [20]. This stereochemical requirement is consistent across the fluoroquinolone class, highlighting the importance of three-dimensional structure in determining antimicrobial activity [27] [43].